molecular formula C22H18ClN3O2S2 B2601923 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 683780-21-4

2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2601923
CAS No.: 683780-21-4
M. Wt: 455.98
InChI Key: YNPPBHCWIBJEMS-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-19(14-6-8-15(23)9-7-14)20-21(24-12-25-22(20)30-13)29-11-18(27)26-16-4-3-5-17(10-16)28-2/h3-10,12H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPBHCWIBJEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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